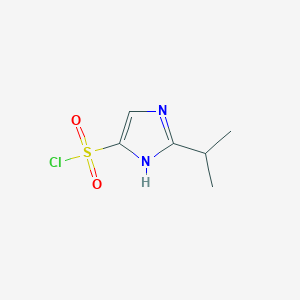

2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride” would likely involve the imidazole ring, a sulfonyl chloride group, and a propan-2-yl (or isopropyl) group. The exact structure would depend on the positions of these groups on the imidazole ring3.

Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations4. The sulfonyl chloride group is typically very reactive and can undergo substitution reactions with nucleophiles4.

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride” are not available, imidazole compounds are generally soluble in polar solvents and have relatively high boiling points3.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Arylsulfonyl-N-[3-(1-Methyl-1H-Imidazol-2-Yl)Propyl]amines

Shafiee et al. (2005) explored the synthesis of a series of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines, prepared from reactions involving 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chloride or substituted-benzene sulfonyl chloride, respectively. This research contributes to the understanding of chemical processes involving 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in synthesizing complex organic compounds (Shafiee, Shabani, Vosooghi, & Foroumadi, 2005).

Catalysis in Synthesis of Imidazoles

In 2015, Zare et al. reported the use of sulfonic acid-functionalized pyridinium chloride in catalyzing the one-pot multi-component condensation reaction for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This research highlights the role of sulfonic acid derivatives, similar to 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, in facilitating efficient catalytic processes (Zare, Asgari, Zare, & Zolfigol, 2015).

Synthesis of N-Sulfonyl Imines Using Ionic Liquids

Zolfigol et al. (2010) utilized a Brønsted acidic ionic liquid, 3-methyl-1-sulfonic acid imidazolium chloride, as an efficient catalyst and solvent for synthesizing N-sulfonyl imines. This study provides insight into the use of sulfonic acid derivatives in green chemistry applications, leveraging their properties as catalysts and solvents (Zolfigol, Khazaei, Moosavi‐Zare, & Zare, 2010).

Farnesyltransferase Inhibitor Development

Hunt et al. (2000) described the development of a farnesyltransferase inhibitor for potential antitumor activity. This research includes the use of 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride derivatives to create inhibitors with cellular activity, demonstrating its application in pharmaceutical research (Hunt et al., 2000).

Sensitivity Analysis of Imidazole-1-Sulfonyl Azide Salts

Fischer et al. (2012) investigated the sensitivity of various salts of imidazole-1-sulfonyl azide, including chloride forms, to heat, impact, friction, and electrostatic discharge. This research is pertinent in understanding the handling and safety aspects of substances related to 2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in laboratory settings (Fischer et al., 2012).

Safety And Hazards

The safety and hazards of “2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride” would depend on its specific properties. However, many imidazole derivatives are biologically active and should be handled with care1. Sulfonyl chlorides are typically corrosive and can cause burns and eye damage5.

Zukünftige Richtungen

The future directions for “2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride” would depend on its properties and potential applications. Imidazole derivatives are a focus of ongoing research due to their wide range of biological activities2.

Please note that this information is based on general properties of imidazole compounds and may not apply specifically to “2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride”. For more accurate information, further experimental studies would be needed.

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-imidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-4(2)6-8-3-5(9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCLNNHXJPARMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride | |

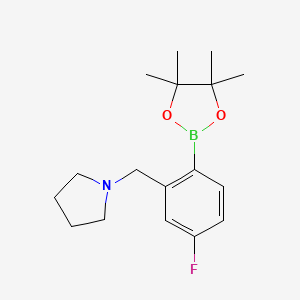

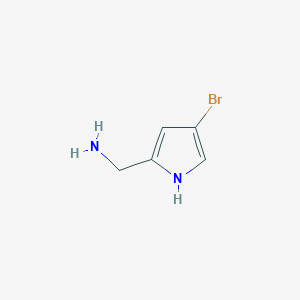

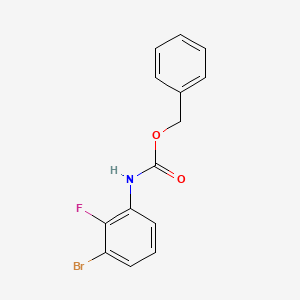

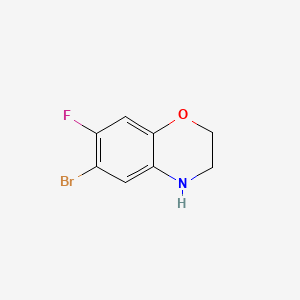

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.